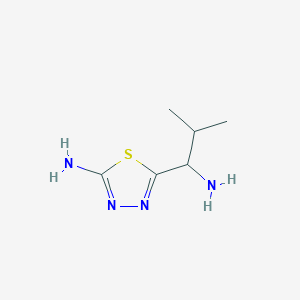
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt is a bile acid derivative with the molecular formula C32H52NNaO12 and a molecular weight of 665.75 g/mol . It is a conjugate of glycocholic acid and glucuronic acid, forming a disodium salt. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt typically involves the conjugation of glycocholic acid with glucuronic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which transfer glucuronic acid from UDP-glucuronic acid to glycocholic acid . The reaction conditions usually include a pH of 7.5 and a temperature of 35°C .
Industrial Production Methods
Industrial production of this compound may involve multienzyme cascade reactions. These reactions utilize glycosyltransferases and other enzymes to efficiently produce the compound from glycocholic acid and UDP-glucuronic acid . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the molecule.
Reduction: Reduction reactions can affect the carboxyl groups.
Substitution: Substitution reactions can occur at the glucuronic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying bile acid metabolism.
Biology: Investigated for its role in cellular signaling and as a biomarker for liver function.
Medicine: Explored for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates various signaling pathways, including those involved in lipid metabolism and inflammation . The compound’s effects are mediated through its binding to specific molecular targets, such as the farnesoid X receptor (FXR) and the bile acid transporter ASBT .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycodeoxycholic Acid 3-O-β-Glucuronide Disodium Salt: Similar in structure but differs in the hydroxylation pattern.
Glycochenodeoxycholic Acid 3-O-β-Glucuronide Disodium Salt: Another bile acid derivative with distinct biological activities.
Deoxycholic Acid 3-O-β-Glucuronide Disodium Salt: Lacks the glycine conjugation present in Glycocholic Acid 3-O-β-Glucuronide Disodium Salt.
Uniqueness
This compound is unique due to its specific conjugation of glycocholic acid with glucuronic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
75672-42-3 |
|---|---|
Molekularformel |
C₃₃H₅₁NNa₂O₁₂ |
Molekulargewicht |
699.74 |
Synonyme |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α,12α)-24-[(Carboxymethyl)amino]-7,12-dihydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)



